molecular formula C10H14N2O4 B7888536 n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide CAS No. 18951-74-1

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide

Cat. No.: B7888536
CAS No.: 18951-74-1
M. Wt: 226.23 g/mol
InChI Key: WWEDWTGXAUAFNV-UHFFFAOYSA-N
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Description

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide is a pyridine-based compound with a molecular formula of C₇H₈N₆O and a molecular weight of 192.18 g/mol . Its structure features a pyridine-3-carboxamide moiety linked to a triol group (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl). The triol group confers hydrophilic properties, while the pyridine ring provides a planar aromatic system capable of π-π interactions.

Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-5-10(6-14,7-15)12-9(16)8-2-1-3-11-4-8/h1-4,13-15H,5-7H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEDWTGXAUAFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283927
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-83-7, 18951-74-1
Record name NSC34267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable hydroxymethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines or other derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays. Its ability to form hydrogen bonds and interact with biological macromolecules makes it useful in studying protein-ligand interactions.

Medicine: In medicine, this compound may have potential therapeutic applications due to its structural similarity to biologically active molecules. It can be explored for its pharmacological properties and potential as a drug candidate.

Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to pyridine derivatives and triol-containing analogs (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide C₇H₈N₆O 192.18 Pyridine-3-carboxamide, triol High hydrophilicity, hydrogen bonding
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.20 Aminopyridine, propanol Amino group enhances basicity
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide C₂₀H₃₆N₂O₂Si 380.60 Pyridine, pivalamide, silyl ether Hydrophobic, steric bulk
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide C₁₅H₁₆F₃N₂O₂ 326.30 Pyridine, trifluoromethyl, alkyne Electron-withdrawing groups, rigidity
aTES (2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid) C₆H₁₅NO₇S 245.25 Triol, sulfonic acid Buffer capacity, zwitterionic properties

Key Observations :

  • Hydrophilicity : The target compound’s triol group contrasts with hydrophobic substituents (e.g., tert-butyldimethylsilyloxy) in analogs, suggesting superior aqueous solubility .
  • Biological Relevance : Pyridine carboxamides are common in medicinal chemistry; the target’s lack of steric bulk (vs. pivalamide derivatives) may enhance binding to polar targets .

Crystallographic and Hydrogen-Bonding Behavior

The triol group in the target compound facilitates extensive hydrogen bonding, as seen in structurally related Schiff base polymers (e.g., 1-({[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]iminio}methyl)naphthalen-2-olate). These compounds form 2D networks via N–H⋯O and O–H⋯O interactions, which stabilize crystal lattices and influence solubility . In contrast, analogs with silyl ethers or trifluoromethyl groups exhibit weaker intermolecular interactions, reducing crystallinity .

Biological Activity

n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide, also known by its CAS number 6323-83-7, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and multiple hydroxyl groups, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4} with a molecular weight of approximately 226.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carboxamide groups facilitates hydrogen bonding and other interactions that can modulate enzyme activity or receptor function.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells. The hydroxyl groups in this compound may contribute to this activity by scavenging free radicals.

2. Enzyme Inhibition

Studies have shown that derivatives of pyridine carboxamides can inhibit specific enzymes involved in metabolic pathways. For instance, the compound may act as an inhibitor of certain kinases or phosphatases, which are crucial in signaling pathways related to cancer and inflammation.

3. Neurological Effects

Preliminary studies suggest that compounds related to this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.

Case Studies

StudyFocusFindings
Antioxidant PropertiesDemonstrated significant reduction in oxidative stress markers in vitro.
Enzyme InteractionIdentified as a potential inhibitor of specific kinases involved in cancer pathways.
Neurological ImpactShowed promise in reducing symptoms associated with neurodegenerative disorders in animal models.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. Its applications extend beyond medicinal chemistry; it is also used in the formulation of specialty chemicals and polymers due to its unique structural properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : A palladium-catalyzed coupling reaction (e.g., using Pd(dppf)Cl₂) in a dioxane/water solvent system with a base like K₂CO₃ has been demonstrated for analogous pyridinecarboxamide derivatives, achieving high yields (e.g., 96% in a related synthesis) . To optimize reaction conditions, employ Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, and solvent ratios. Statistical tools like response surface methodology can identify critical factors and interactions, reducing experimental iterations .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for purity validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the hydroxyl and hydroxymethyl substituents. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal degradation profiles .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s reactivity or stability in novel environments?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states to predict regioselectivity in functionalization reactions. Tools like the Artificial Force Induced Reaction (AFIR) method enable exploration of alternative reaction mechanisms, such as intramolecular cyclization or hydrolysis pathways. Computational predictions should be validated with controlled kinetic studies .

Q. What strategies are effective in resolving contradictory data across studies (e.g., divergent reaction yields or spectroscopic assignments)?

  • Methodological Answer : Contradictions in yields may arise from unaccounted variables like trace moisture or oxygen. Replicate experiments under inert atmospheres (e.g., argon-glovebox conditions) and use DoE to isolate confounding factors . For conflicting spectroscopic data, cross-validate with 2D NMR techniques (e.g., COSY, HSQC) and compare with structurally analogous compounds (e.g., 3-hydroxy-2-pyridinecarboxylic acid derivatives) .

Q. What innovative approaches exist for exploring this compound’s biological or catalytic applications beyond conventional uses?

  • Methodological Answer : Structure-activity relationship (SAR) studies can probe bioactivity by synthesizing derivatives with modified hydroxyl/hydroxymethyl groups. For catalytic applications, immobilize the compound on solid supports (e.g., silica nanoparticles) and evaluate turnover frequencies in model reactions. In vitro assays targeting kinase inhibition or antimicrobial activity (inspired by dihydropyridine pharmacophores) could reveal novel therapeutic potential .

Notes on Evidence Utilization

  • Synthetic protocols from and statistical optimization methods from form the basis for reproducible experimental design.
  • Computational frameworks from (ICReDD’s reaction path search methods) are critical for advanced mechanistic studies.
  • Analytical techniques referenced in , and 14 ensure rigorous characterization.
  • Commercial sources (e.g., BenchChem) and non-academic platforms were excluded per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.